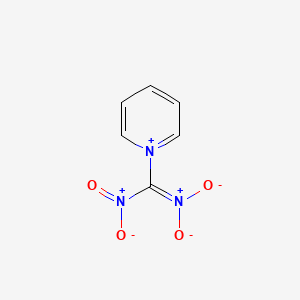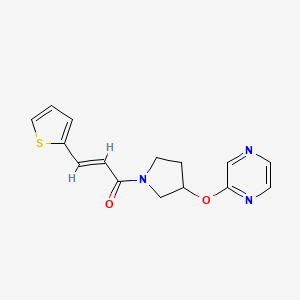
(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by several other names, including PTP1B inhibitor, 2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)acrylonitrile, and NSC 754701.
科学的研究の応用
(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a PTP1B inhibitor. PTP1B is a protein tyrosine phosphatase that has been implicated in the development of several diseases, including obesity, diabetes, and cancer. By inhibiting the activity of PTP1B, (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has the potential to be used as a therapeutic agent for these diseases.
作用機序
The mechanism of action of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves the inhibition of PTP1B activity. PTP1B is an enzyme that dephosphorylates tyrosine residues on proteins, thereby regulating their activity. By inhibiting the activity of PTP1B, (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can increase the phosphorylation of certain proteins, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been studied in several research publications. One study showed that this compound can increase insulin sensitivity in obese mice, suggesting that it may have potential as a treatment for type 2 diabetes. Another study showed that (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can inhibit the growth of breast cancer cells, indicating that it may have potential as a cancer treatment.
実験室実験の利点と制限
One of the advantages of using (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in lab experiments is its specificity for PTP1B inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of PTP1B in disease. However, one of the limitations of using (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several potential future directions for research involving (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. One area of research involves the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of research involves the use of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in combination with other drugs for the treatment of diseases such as diabetes and cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
合成法
The synthesis of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves a multi-step process that has been described in several research publications. One of the most commonly used methods for synthesizing this compound involves the reaction of 3-(pyrazin-2-yloxy)pyrrolidine with 2-bromo-1-(thiophen-2-yl)ethanone in the presence of a palladium catalyst. The resulting intermediate product is then subjected to a Suzuki-Miyaura coupling reaction with 4-boronobenzonitrile to yield the final product.
特性
IUPAC Name |
(E)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(4-3-13-2-1-9-21-13)18-8-5-12(11-18)20-14-10-16-6-7-17-14/h1-4,6-7,9-10,12H,5,8,11H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFBRBQGGISAAY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2909165.png)
![1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2909168.png)
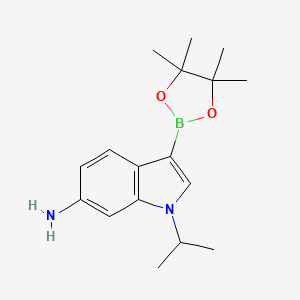
![5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2909170.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2909171.png)

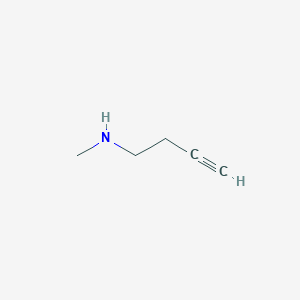
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2909176.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2909181.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2909182.png)
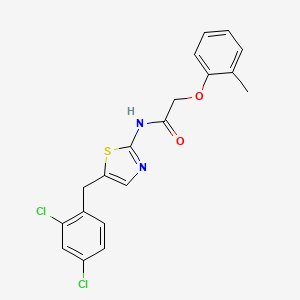
![N-(3-fluorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2909185.png)
